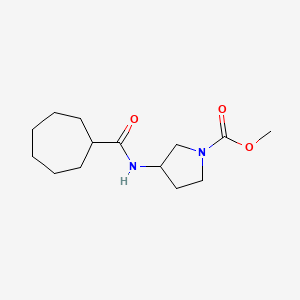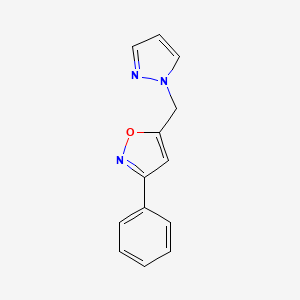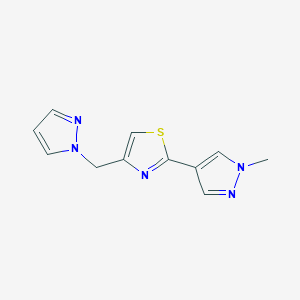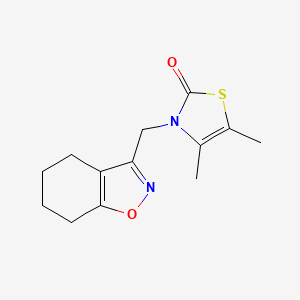
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate is not well understood. However, it is believed to exert its biological activity by interacting with specific target molecules. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Moreover, it has been shown to exhibit antibacterial and antifungal activities against various pathogenic strains. In terms of physiological effects, it has been shown to inhibit angiogenesis, which is a crucial process for the growth and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed by various spectroscopic techniques. Moreover, it exhibits a broad range of biological activities, making it a useful tool for drug discovery and medicinal chemistry. However, it also has some limitations, including its low solubility in water and limited availability in the market.
Zukünftige Richtungen
There are several future directions for the research on Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate. One potential direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and bacterial infections. Moreover, its potential applications in material science, such as the synthesis of new polymers, should also be investigated. Furthermore, the development of new synthesis methods and the optimization of the existing ones can help improve the yield and purity of the compound, making it more accessible for research and development.
Synthesemethoden
The synthesis of Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate involves the reaction of 3-pyrrolidinone with cycloheptanecarbonyl chloride in the presence of a base, followed by the addition of methyl chloroformate. The reaction yields Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate as a white crystalline solid with a high yield. The purity of the compound can be confirmed by various spectroscopic techniques, including NMR, IR, and MS.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been shown to exhibit antitumor, antibacterial, and antifungal activities. Moreover, it has been used as a building block for the synthesis of various biologically active compounds.
Eigenschaften
IUPAC Name |
methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-19-14(18)16-9-8-12(10-16)15-13(17)11-6-4-2-3-5-7-11/h11-12H,2-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHBVBGZZZDLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)NC(=O)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-methylpyrazole](/img/structure/B7592094.png)






![[5-methyl-2-(2-methylphenyl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7592135.png)
![Methyl 3-[(2,3-dimethylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592151.png)
![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)

